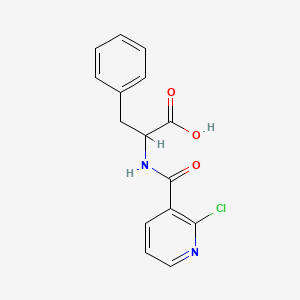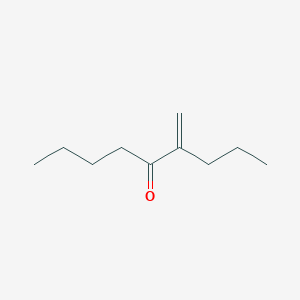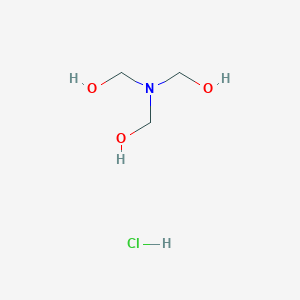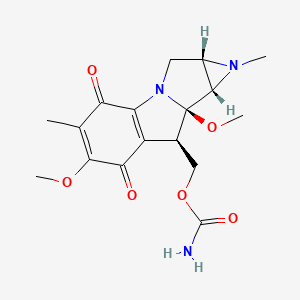
Alanine, N-(2-chloronicotinoyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-(2-chloronicotinoyl)-3-phenyl- is a compound that belongs to the class of nicotinoyl amino acids. This compound is characterized by the presence of a chloronicotinoyl group attached to the alanine molecule, with a phenyl group at the third position. It is a derivative of nicotinic acid and has been studied for its potential pharmacological and biological activities.
Métodos De Preparación
The synthesis of Alanine, N-(2-chloronicotinoyl)-3-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and alanine.
Coupling Reaction: The activated ester is then reacted with alanine in the presence of a base such as sodium hydroxide in aqueous dimethylformamide (DMF) to form the desired compound.
Análisis De Reacciones Químicas
Alanine, N-(2-chloronicotinoyl)-3-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alanine, N-(2-chloronicotinoyl)-3-phenyl- has been investigated for various scientific research applications:
Pharmacology: The compound has shown potential neurotropic activity, which makes it a candidate for studying its effects on the nervous system.
Antibacterial and Antifungal: Derivatives of nicotinic acid, including this compound, have been studied for their antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of Alanine, N-(2-chloronicotinoyl)-3-phenyl- is not fully understood. it is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity and influencing neurotropic pathways . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Alanine, N-(2-chloronicotinoyl)-3-phenyl- can be compared with other nicotinoyl amino acid derivatives, such as:
Nicotinoyl-γ-aminobutyric acid (Nicotinoyl-GABA): Known for its high physiological activity and potential therapeutic effects.
Nicotinoyl-glutamic acid:
The uniqueness of Alanine, N-(2-chloronicotinoyl)-3-phenyl- lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities compared to other similar compounds.
Propiedades
Número CAS |
76980-23-9 |
|---|---|
Fórmula molecular |
C15H13ClN2O3 |
Peso molecular |
304.73 g/mol |
Nombre IUPAC |
2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-11(7-4-8-17-13)14(19)18-12(15(20)21)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)(H,20,21) |
Clave InChI |
XYXVAIJEBDFXQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(N=CC=C2)Cl |
Solubilidad |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)



![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)



